

Spectroscopic Profile of 1-(2-Methoxypyridin-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Methoxypyridin-4-yl)ethanone

Cat. No.: B1390126

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **1-(2-Methoxypyridin-4-yl)ethanone** (CAS 764708-20-5), a key building block in medicinal chemistry and materials science.^{[1][2]} In the absence of publicly available experimental spectra, this document leverages advanced spectroscopic prediction software and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to provide a robust analytical framework for researchers. This guide is intended for scientists and professionals in drug development and chemical research, offering detailed predicted data, interpretation, and standardized protocols for experimental data acquisition.

Introduction

1-(2-Methoxypyridin-4-yl)ethanone is a substituted pyridine derivative with a molecular formula of $C_8H_9NO_2$ and a molecular weight of 151.16 g/mol.^[2] Its structure, featuring a methoxy group and an acetyl group on the pyridine ring, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides an in-depth analysis of its predicted spectroscopic signature.

Molecular Structure

The structural formula of **1-(2-Methoxypyridin-4-yl)ethanone** is presented below. The numbering of the atoms is provided for the assignment of NMR signals.

Caption: Molecular structure of **1-(2-Methoxypyridin-4-yl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of available experimental data, the following sections detail the predicted ^1H and ^{13}C NMR spectra. These predictions are generated using advanced algorithms that rely on large databases of known chemical shifts and coupling constants.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **1-(2-Methoxypyridin-4-yl)ethanone** in CDCl_3 is expected to show distinct signals for the aromatic protons and the methyl protons of the methoxy and acetyl groups.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-6 (Pyridine)	8.20	d	5.5
H-5 (Pyridine)	7.20	dd	5.5, 1.5
H-3 (Pyridine)	7.00	d	1.5
OCH_3	4.00	s	-
COCH_3	2.60	s	-

Interpretation of Predicted ^1H NMR Spectrum:

- Aromatic Protons:** The pyridine ring protons are expected in the aromatic region (δ 7.0-8.5 ppm). H-6, being adjacent to the electronegative nitrogen, is predicted to be the most downfield. The coupling pattern arises from the interactions between adjacent protons on the ring.

- **Methoxy Protons:** The three protons of the methoxy group are predicted to appear as a singlet around 4.00 ppm, a typical region for methoxy groups attached to an aromatic ring.
- **Acetyl Protons:** The three protons of the acetyl methyl group are expected to be a singlet at approximately 2.60 ppm.

Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (C7)	196.0
C2 (Pyridine)	164.0
C6 (Pyridine)	148.0
C4 (Pyridine)	145.0
C5 (Pyridine)	115.0
C3 (Pyridine)	110.0
OCH ₃	54.0
COCH ₃ (C8)	26.0

Interpretation of Predicted ^{13}C NMR Spectrum:

- **Carbonyl Carbon:** The carbonyl carbon of the acetyl group is expected to be the most downfield signal, around 196.0 ppm.
- **Pyridine Carbons:** The carbons of the pyridine ring are predicted to appear between 110 and 164 ppm. The carbon bearing the methoxy group (C2) is expected to be significantly downfield.
- **Methyl Carbons:** The methoxy and acetyl methyl carbons are predicted to appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of **1-(2-Methoxypyridin-4-yl)ethanone**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the compound.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (for a 400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and the CDCl_3 signal at 77.16 ppm for ^{13}C .
 - Integrate the ^1H signals and pick the peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Frequencies

Vibrational Mode	Predicted Wavenumber (cm^{-1})	Intensity
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aliphatic)	3000-2850	Medium
C=O stretch (ketone)	1700-1680	Strong
C=C/C=N stretch (pyridine ring)	1600-1450	Medium-Strong
C-O stretch (methoxy)	1250-1200	Strong

Interpretation of Predicted IR Spectrum:

- A strong absorption band is expected around 1690 cm^{-1} corresponding to the carbonyl (C=O) stretching of the ketone.
- The region between 1600 and 1450 cm^{-1} will likely show multiple bands of medium to strong intensity due to the aromatic C=C and C=N stretching vibrations of the pyridine ring.

- A strong band in the $1250\text{-}1200\text{ cm}^{-1}$ region is anticipated for the C-O stretching of the methoxy group.
- C-H stretching vibrations for the aromatic and aliphatic protons will be observed above and below 3000 cm^{-1} , respectively.

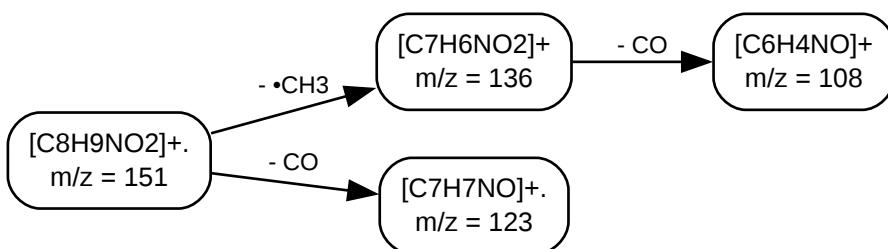
Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of **1-(2-Methoxypyridin-4-yl)ethanone**.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean.
 - Record a background spectrum.
- Sample Application:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M^+) at m/z 151. Key fragmentation pathways likely involve the loss of the acetyl and methoxy groups.

m/z	Proposed Fragment	Proposed Neutral Loss
151	$[C_8H_9NO_2]^+$ (Molecular Ion)	-
136	$[C_7H_6NO_2]^+$	$\cdot CH_3$
123	$[C_7H_7NO]^+$	CO
108	$[C_6H_4NO]^+$	$\cdot CH_3$ from methoxy
95	$[C_5H_5N]^+$	CO from acetyl

Proposed Fragmentation Pathway:

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway for **1-(2-Methoxypyridin-4-yl)ethanone** in EI-MS.

Experimental Protocol for MS Data Acquisition

Objective: To obtain the electron ionization mass spectrum of **1-(2-Methoxypyridin-4-yl)ethanone**.

Methodology (GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Instrument Setup:
 - Set the GC oven temperature program to achieve good separation from any impurities. A typical program might start at 50°C and ramp to 250°C.
 - Use a standard capillary column (e.g., DB-5ms).
 - Set the MS ion source to electron ionization (EI) at 70 eV.
 - Set the mass analyzer to scan a range of m/z 40-400.
- Injection and Analysis:
 - Inject 1 μ L of the sample solution into the GC inlet.
 - The compound will be separated by the GC and then introduced into the mass spectrometer.
- Data Analysis:
 - Identify the peak corresponding to **1-(2-Methoxypyridin-4-yl)ethanone** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of **1-(2-Methoxypyridin-4-yl)ethanone**. The presented NMR, IR, and MS data, although predicted,

are based on robust computational methods and established spectroscopic principles for related structures. The provided protocols offer a standardized approach for the experimental verification of these predictions. This guide serves as a valuable resource for researchers, facilitating the unambiguous identification and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Methoxypyridin-4-yl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1390126#1-2-methoxypyridin-4-yl-ethanone-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com